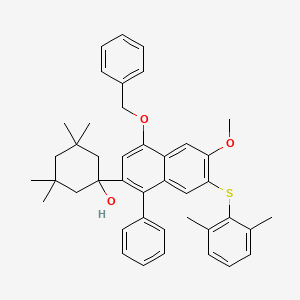
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the naphthalene core, followed by the introduction of the benzyloxy, dimethylphenylthio, and methoxy groups. The final step involves the addition of the tetramethylcyclohexanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings
Activité Biologique
Chemical Structure and Properties
The compound features a complex structure that includes multiple functional groups, which may contribute to its biological activity. Its molecular formula is C30H39O3S, and it has a molecular weight of approximately 485.7 g/mol.
Key Structural Components:
- Benzyloxy group: This moiety often enhances lipophilicity and can influence receptor binding.
- Methoxy and thio groups: These functional groups are known to modulate biological activity by affecting electron distribution and steric properties.
- Tetramethylcyclohexanol: This part of the molecule may play a critical role in stabilizing the overall conformation of the compound.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of phenolic structures typically contributes to free radical scavenging activities.
Enzyme Inhibition
One of the notable biological activities of similar compounds is their ability to inhibit specific enzymes:
- Monoamine Oxidase (MAO) Inhibition: Compounds with benzyloxy groups have been reported to selectively inhibit MAO B, which is crucial for the metabolism of neurotransmitters. For instance, related compounds have shown IC50 values in the low nanomolar range (1.4-4.6 nM) against MAO B .
Study 1: MAO B Inhibition
A study investigating the inhibition of MAO B by related benzyloxy compounds found that certain derivatives exhibited high selectivity and potency. The compound 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one demonstrated an IC50 of 1.4 nM with a selectivity ratio exceeding 71,000 compared to MAO A . This suggests that structural modifications, such as those present in our compound, could enhance similar inhibitory effects.
Study 2: Antioxidant Potential
Another investigation into the antioxidant properties of phenolic compounds indicated that those with methoxy and benzyloxy substituents exhibited significant free radical scavenging abilities. The study utilized DPPH assays to quantify antioxidant capacity, revealing that these compounds could effectively reduce oxidative stress markers in vitro .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (nM) | Selectivity Ratio (MAO A/MAO B) |
|---|---|---|---|
| 5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one | MAO B Inhibition | 1.4 | >71,000 |
| 1-(4-(Benzyloxy)-6-methoxyphenyl)thio | Antioxidant Activity | - | - |
| 7-(Benzyloxy)-6-methoxy-2,3-dimethyl... | Antioxidant Activity | - | - |
Propriétés
Formule moléculaire |
C42H46O3S |
|---|---|
Poids moléculaire |
630.9 g/mol |
Nom IUPAC |
1-[7-(2,6-dimethylphenyl)sulfanyl-6-methoxy-1-phenyl-4-phenylmethoxynaphthalen-2-yl]-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C42H46O3S/c1-28-15-14-16-29(2)39(28)46-37-22-33-32(21-36(37)44-7)35(45-24-30-17-10-8-11-18-30)23-34(38(33)31-19-12-9-13-20-31)42(43)26-40(3,4)25-41(5,6)27-42/h8-23,43H,24-27H2,1-7H3 |
Clé InChI |
AXDOFFIOHSHDME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)SC2=C(C=C3C(=C2)C(=C(C=C3OCC4=CC=CC=C4)C5(CC(CC(C5)(C)C)(C)C)O)C6=CC=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















